Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone
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Overview
Description
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone is a complex organic compound that features a morpholine ring, a phenylpropyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-[2-(morpholin-4-yl)-3,5-dinitro-phen-yl]methanone: This compound also features a morpholine ring and a benzoxazole moiety but differs in its substitution pattern and functional groups.
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: This compound combines a morpholine ring with a thiazolidinone scaffold and exhibits different biological activities.
Uniqueness
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUUKNEECJHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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